molecular formula C10H17N3O6 B159147 H-Gamma-Glu-Gln-OH CAS No. 10148-81-9

H-Gamma-Glu-Gln-OH

Cat. No.: B159147
CAS No.: 10148-81-9
M. Wt: 275.26 g/mol
InChI Key: JBFYFLXEJFQWMU-UHFFFAOYSA-N
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Description

Gamma-Glutamylglutamine is a dipeptide composed of gamma-glutamyl and glutamine. It is a significant compound in the metabolism of glutathione, an important antioxidant in the body. Gamma-Glutamylglutamine plays a crucial role in various biochemical processes, including detoxification, antioxidant defense, and cellular metabolism .

Mechanism of Action

Target of Action

Gamma-Glutamylglutamine primarily targets γ-Glutamyltranspeptidases (γ-GTs) . These are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine, and the transfer of the released γ-glutamyl group to amino acids or short peptides . They play critical roles in antioxidant defense, detoxification, and inflammation processes .

Mode of Action

The compound interacts with its targets, the γ-GTs, by serving as a substrate for these enzymes. The γ-GTs specifically catalyze the cleavage of the γ-glutamyl bond of glutathione and glutamine, including gamma-Glutamylglutamine, and transfer the released γ-glutamyl group to water or to some amino acids and peptides .

Biochemical Pathways

Gamma-Glutamylglutamine is involved in the γ-glutamyl cycle , a metabolic pathway that includes two ATP-dependent glutathione synthesis steps, catalyzed by γ-glutamyl Cys synthetase and glutathione synthetase, and a specific glutathione degradation pathway . In this cycle, glutathione is synthesized in the cytosol and is then translocated out of cells, where it becomes a substrate for γ-glutamyltranspeptidase (γ-GT), the first enzyme of the glutathione breakdown pathway .

Pharmacokinetics

It’s known that γ-gts, which gamma-glutamylglutamine targets, are integrated in the plasma membrane with their active site on the outside . This suggests that gamma-Glutamylglutamine likely interacts with these enzymes at the cell surface, which could influence its bioavailability.

Result of Action

The action of gamma-Glutamylglutamine results in the formation of γ-glutamyl amino acids, which are then transported into the cell . This process plays a crucial role in glutathione metabolism, contributing to antioxidant defense, detoxification, and inflammation processes .

Action Environment

The action of gamma-Glutamylglutamine can be influenced by various environmental factors. For instance, in plants, the gamma-glutamyl cycle is a metabolic route of extra-cytosolic (apoplastic and vacuolar) glutathione degradation by gamma-glutamyl-transferase (GGT) and cys-gly dipeptidase, followed by the re-uptake of constituent amino acids, intracellular re-synthesis, and extrusion . This suggests that the cellular and extracellular environment can impact the action and efficacy of gamma-Glutamylglutamine.

Future Directions

Gamma-Glutamylglutamine has been associated with Alzheimer’s disease risk . It has also been observed in the blood, bone marrow, and cerebrospinal fluid metabolomes in children with B-cell acute lymphoblastic leukemia . These findings suggest that gamma-Glutamylglutamine could be a potential biomarker for certain diseases, warranting further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Glutamylglutamine can be synthesized enzymatically using gamma-glutamyltransferase. The reaction involves the transfer of the gamma-glutamyl group from a donor molecule, such as glutathione, to glutamine. The optimal conditions for this enzymatic reaction include a temperature of 37°C and a pH of 8.0 .

Industrial Production Methods

Industrial production of H-Gamma-Glu-Gln-OH typically involves the use of recombinant gamma-glutamyltransferase enzymes. These enzymes are produced in large quantities using genetically modified microorganisms, such as Escherichia coli. The enzymatic reaction is carried out in bioreactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Gamma-Glutamylglutamine undergoes several types of chemical reactions, including hydrolysis, transpeptidation, and oxidation.

Common Reagents and Conditions

    Hydrolysis: This reaction involves the cleavage of the gamma-glutamyl bond by water, resulting in the formation of glutamate and glutamine.

    Transpeptidation: In this reaction, the gamma-glutamyl group is transferred to another amino acid or peptide.

    Oxidation: Gamma-Glutamylglutamine can undergo oxidation reactions, although these are less common.

Major Products Formed

The major products formed from the hydrolysis of H-Gamma-Glu-Gln-OH are glutamate and glutamine. Transpeptidation reactions can produce a variety of gamma-glutamyl peptides, depending on the acceptor molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gamma-Glutamylglutamine is unique due to its specific role in the metabolism of glutathione and its involvement in various biochemical processes related to antioxidant defense and detoxification. Its ability to form gamma-glutamyl peptides through transpeptidation reactions also distinguishes it from other similar compounds .

Properties

IUPAC Name

2-amino-5-[(4-amino-1-carboxy-4-oxobutyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6/c11-5(9(16)17)1-4-8(15)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFYFLXEJFQWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CCC(=O)N)C(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394610
Record name gamma-Glutamylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10148-81-9
Record name gamma-Glutamylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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